molecular formula C17H12F2N2O2 B2870004 4-(3,4-difluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 1021026-93-6

4-(3,4-difluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2870004
CAS No.: 1021026-93-6
M. Wt: 314.292
InChI Key: ZCIWAXBCKLVYEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with a 3,4-difluorobenzoyl chloride in the presence of a base. This is a common method for introducing acyl groups onto nitrogen atoms in heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of fluorine atoms could increase its stability and could also affect its polarity and solubility. The exact properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Structural Properties

A new 4-acylpyrazolone derivative was prepared and its reaction with lanthanide silylamides in a THF solution produced pyrazolonate complexes. These lanthanide complexes demonstrated luminescence at room temperature, showcasing ligand- and metal-centered emission, suggesting potential applications in materials science and optical engineering (Safronova, Bochkarev, & Baranov, 2015).

Hydrogen Bonding and Molecular Structure

Research into the hydrogen-bonding capabilities of pyrazole derivatives has led to the identification of complex sheets and chains formed by these interactions. Such insights are crucial for understanding the solid-state chemistry of these compounds and their potential applications in designing new materials and pharmaceuticals (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Antimicrobial Activity and Chemical Synthesis

A new series of pyrazole derivatives demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest potential applications in developing new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Fluorination and Reactivity

The study of 4-fluoro-4-methyl-4H-pyrazoles revealed insights into their Diels–Alder reactivity, highlighting the potential for these compounds in synthetic chemistry, particularly in "click" chemistry applications (Abularrage, Levandowski, & Raines, 2020).

Conformational Studies

The conformational behavior of pyrazolone derivatives has been extensively studied, revealing insights into their structural versatility and stability. This knowledge is essential for the design of compounds with specific properties and functions (Kurteva, Shivachev, Nikolova, Simova, Antonov, Lubenov, & Petrova, 2015).

Properties

IUPAC Name

4-(3,4-difluorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c1-10-15(16(22)11-7-8-13(18)14(19)9-11)17(23)21(20-10)12-5-3-2-4-6-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIWAXBCKLVYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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